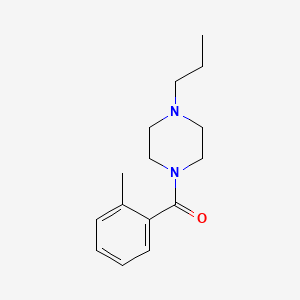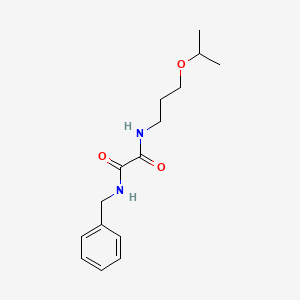![molecular formula C15H12BrClO3 B4934120 3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4934120.png)
3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. This compound is commonly referred to as BCEE and is a derivative of benzaldehyde. BCEE is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. In
Wirkmechanismus
The mechanism of action of BCEE is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell proliferation. BCEE has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for cell division. BCEE has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BCEE has been shown to have several biochemical and physiological effects. BCEE has been shown to inhibit the growth of cancer cells in vitro and in vivo. BCEE has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. BCEE has also been shown to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BCEE in lab experiments is its relatively low toxicity. BCEE has been shown to be non-toxic to normal cells and has a low risk of side effects. Another advantage of using BCEE is its stability, which makes it suitable for long-term storage. One limitation of using BCEE in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of BCEE. One area of research is the development of BCEE as a chemotherapeutic agent. Further studies are needed to determine the optimal dosage and administration of BCEE for the treatment of cancer. Another area of research is the development of BCEE as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action of BCEE in inhibiting inflammation. Additionally, further studies are needed to explore the potential of BCEE as an antimicrobial agent.
Synthesemethoden
The synthesis method of BCEE involves the reaction of 4-chlorophenol and 3-bromo-4-hydroxybenzaldehyde in the presence of potassium carbonate and 2-bromoethanol. The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions. The product obtained is then purified by recrystallization using a solvent such as ethanol.
Wissenschaftliche Forschungsanwendungen
BCEE has several potential applications in scientific research. One of the primary applications of BCEE is in the field of medicinal chemistry. BCEE has been shown to exhibit anti-tumor activity and has potential as a chemotherapeutic agent. BCEE has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
Eigenschaften
IUPAC Name |
3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3/c16-14-9-11(10-18)1-6-15(14)20-8-7-19-13-4-2-12(17)3-5-13/h1-6,9-10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVBJJJHJNKDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOC2=C(C=C(C=C2)C=O)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4934051.png)

![N-[2-(3-methylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4934072.png)
![N-(3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)acetamide](/img/structure/B4934074.png)

![(1S*,5R*)-6-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4934083.png)
![6-amino-4-(5-ethyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4934089.png)

![3-(2-{[2-(2-fluorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4934099.png)
![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4934100.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-thiophenesulfonamide](/img/structure/B4934112.png)
![4-chloro-N-[(2-chloro-5-nitrobenzoyl)oxy]benzamide](/img/structure/B4934126.png)
![6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4934144.png)